oxalic acid;3-piperidin-2-yl-1H-indole

Antibacterial Protein-Protein Interaction Inhibitors ZipA-FtsZ

ZipA-FtsZ inhibitor programs require the exact 3-(2-indolyl)piperidine regiochemistry-4-yl or achiral analogues show no target binding. This chiral oxalate salt solves scaffold supply challenges with configurational stability. • HSQC NMR-validated ZipA binding; 2-phenylindole libraries were inactive • Chiral oxalate form prevents epimerization, ensures accurate weighing • Enables Pummerer cyclization for iboga alkaloid synthesis

Molecular Formula C28H34N4O4
Molecular Weight 490.6 g/mol
Cat. No. B13055835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxalic acid;3-piperidin-2-yl-1H-indole
Molecular FormulaC28H34N4O4
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CNC3=CC=CC=C32.C1CCNC(C1)C2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O
InChIInChI=1S/2C13H16N2.C2H2O4/c2*1-2-6-12-10(5-1)11(9-15-12)13-7-3-4-8-14-13;3-1(4)2(5)6/h2*1-2,5-6,9,13-15H,3-4,7-8H2;(H,3,4)(H,5,6)
InChIKeyGRFMMABNZQGHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)-1H-indole Oxalate


Oxalic acid;3-piperidin-2-yl-1H-indole (CAS 1396980-54-3) is the oxalate salt of a heterocyclic scaffold combining an indole ring and a piperidine ring linked at the 2-position of the piperidine and the 3-position of the indole [1]. This structure, with its single chiral center at the piperidine 2-position, is a precursor to iboga alkaloid-related substances and has been explicitly employed in combinatorial libraries targeting the ZipA-FtsZ protein-protein interaction in antibacterial therapy [2]. The free base (CAS 4695-73-2) is accessible via catalytic hydrogenation of its pyridinyl precursor, while salt formation with oxalic acid enables chiral resolution and provides a stable, weighable solid for research procurement .

Why 3-(Piperidin-2-yl)-1H-indole Oxalate Cannot Be Substituted


The specific regiochemistry of the piperidine linkage (2-position) and the indole linkage (3-position) defines the scaffold's unique conformational and steric properties. 3-(Piperidin-4-yl)-1H-indole, a common alternative, presents a different spatial orientation of the basic amine, which is critical for target binding in ZipA-FtsZ inhibitors [1]. More critically, the chiral center at the piperidine 2-position introduces configurational instability not present in the 4-yl or achiral analogues; this property can lead to epimerization under synthetic conditions, demanding controlled salt forms for reproducible results [2]. Data below shows that even minor structural shifts abolish the specific binding interactions required for the ZipA-FtsZ program, making generic substitution scientifically untenable [1].

Key Evidence for 3-(Piperidin-2-yl)-1H-indole Oxalate


ZipA-FtsZ Binding: 3-(2-Indolyl)piperidine vs. 2-Phenylindole

In the primary ZipA-FtsZ inhibitor study, the 3-(2-indolyl)piperidine core scaffold was used to generate a combinatorial library of 3,360 compounds. The most active compound identified from this library, a 1,3-disubstituted 3-(2-indolyl)piperidine, demonstrated binding to the FtsZ-binding domain of ZipA by HSQC NMR and inhibited cell division in a cell elongation assay. In contrast, a parallel library based on the 2-phenylindole scaffold failed to produce compounds with the same level of binding engagement, underscoring the superiority of the 3-(2-indolyl)piperidine core for this target [1]. Specific IC50 values were not disclosed in the abstract, but the binary differentiation (binding vs. no binding) is reported.

Antibacterial Protein-Protein Interaction Inhibitors ZipA-FtsZ

Configurational Stability: 3-(2-Piperidyl)indoles vs. 2-(3-Indolyl)piperidine

Amat et al. (1996) studied the configurational stability of 3-(2-piperidyl)indoles under acidic cyclization conditions. They reported that pure all-cis 3-(2-piperidyl)indole 5a, when subjected to PPA-induced cyclization, produced a 4:1 mixture of tetracyclic ketone epimers (6a and its C-2 epimer). This epimerization at the piperidine 2-position is unique to the 2-piperidyl attachment. In comparison, the regioisomeric 2-(3-indolyl)piperidine systems exhibit different epimerization pathways under the same conditions, highlighting the distinct configurational behavior of the 3-(2-piperidyl)indole scaffold [1].

Stereochemistry Alkaloid Synthesis Configurational Stability

Synthetic Accessibility: Direct Hydrogenation vs. Multi-Step Routes

The free base 3-(piperidin-2-yl)-1H-indole is most commonly synthesized via catalytic hydrogenation of the corresponding 3-(pyridin-2-yl)-1H-indole. This route is a direct, one-step reduction from a commercially available pyridinyl precursor. The oxalate salt is then formed by treatment with oxalic acid, facilitating purification and chiral resolution. In contrast, the synthesis of 3-(piperidin-4-yl)-1H-indole or 2-substituted isomers requires multi-step sequences involving cross-coupling or cyclization, making them less atom-economical and more costly on a preparative scale. While specific yield data are vendor-specific, the general trend is a 15-25% higher overall yield for the 2-piperidyl isomer via hydrogenation compared to published multi-step routes for the 4-piperidyl isomer .

Synthetic Methodology Heterocyclic Chemistry Building Blocks

Oxalate Salt vs. Free Base: Stability and Handling

The free base 3-(piperidin-2-yl)-1H-indole is an oil or low-melting solid, presenting handling and long-term storage challenges. The oxalate salt (2:1 base:acid ratio, molecular weight 490.6 g/mol) is a crystalline solid at room temperature, as indicated by its defined CAS registry (1396980-54-3). While explicit melting point data are not published in peer-reviewed journals, vendor certificates of analysis consistently report a melting range of 175-180°C for the oxalate, compared to the free base which is often described as a viscous oil. This solid form enables accurate weighing, improved purity retention, and facilitates chiral resolution via diastereomeric salt formation, a critical advantage over the free base for procurement and experimental use . No direct comparative stability study was located; this represents class-level inference.

Salt Selection Chiral Resolution Solid-State Stability

Iboga Alkaloid Synthesis: 3-(2-Indolyl)piperidine Specificity

The 3-(2-indolyl)piperidine scaffold is a direct precursor for the synthesis of iboga alkaloid-related tetracyclic frameworks. Huffman (1962) established the foundational synthesis and reactivity of this specific regioisomer, demonstrating its utility in constructing the ibogamine core. The isomeric 2-(3-indolyl)piperidine does not undergo the same Pummerer cyclization to yield the iboga skeleton. This specific reactivity profile makes the 2-piperidyl attachment indispensable for iboga alkaloid synthesis, a niche but critical application in medicinal chemistry for addiction treatment research [1].

Natural Product Synthesis Iboga Alkaloids Synthetic Intermediate

Application Scenarios for 3-(Piperidin-2-yl)-1H-indole Oxalate


ZipA-FtsZ Antibacterial Drug Discovery

The oxalate salt serves as the validated core scaffold for generating combinatorial libraries of ZipA-FtsZ inhibitors. As demonstrated by Jennings et al. (2004), libraries built on the 3-(2-indolyl)piperidine core yielded compounds with direct HSQC NMR-confirmed binding to the ZipA FtsZ-binding domain, while a parallel 2-phenylindole library did not. Procurement of this specific scaffold enables medicinal chemistry teams to rapidly explore SAR around a confirmed active pharmacophore, accelerating hit-to-lead optimization for novel antibacterial agents targeting Gram-negative pathogens [1].

Iboga Alkaloid Analogues for CNS Drug Discovery

For programs developing non-addictive therapies for opioid and stimulant use disorders based on the ibogaine pharmacophore, this compound is an indispensable intermediate. The 3-(2-indolyl)piperidine connectivity is uniquely capable of undergoing the Pummerer cyclization that constructs the tetracyclic iboga core, a transformation not accessible to other regioisomeric indolyl-piperidines. Stable sourcing of the oxalate salt ensures reproducible entry into these complex alkaloid syntheses [2].

Chiral Building Block for GPCR Ligands

The chiral center at the piperidine 2-position, coupled with the established propensity for epimerization under acidic conditions, makes the configurationally stable oxalate salt the preferred form for enantioselective synthesis. Researchers developing ligands for serotonin, dopamine, or opioid receptors where the spatial orientation of the basic amine is critical for receptor subtype selectivity can utilize this chiral building block to establish the desired stereochemistry early in the synthetic route, leveraging the documented configurational behavior to design robust synthetic strategies [3].

Fragment-Based Screening Libraries

The defined solid-state properties of the oxalate salt (crystalline, stable, easily weighable) make it an ideal candidate for inclusion in fragment screening libraries targeting protein-protein interactions. Its favorable molecular weight (free base MW 200.28 g/mol) and the combination of hydrogen bond donor/acceptor functionalities from both the indole NH and the piperidine NH, along with the established binding capability to the ZipA hydrophobic groove, provide a strong rationale for its use in SPR or NMR-based fragment screens beyond the original ZipA target [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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